molecular formula C13H17BrN2OS B5694198 2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol

2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol

Cat. No. B5694198
M. Wt: 329.26 g/mol
InChI Key: DCPORXIEYXSVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. Moreover, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol in lab experiments is its high potency and selectivity. This compound has been shown to exhibit a high affinity for its target receptors, which makes it a valuable tool for studying the underlying mechanisms of various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol. One of the most promising areas of research is the development of this compound as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to explore its potential in other therapeutic areas, such as inflammation and oxidative stress. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol involves the reaction of 4-bromobenzoyl chloride with piperazine in the presence of a base catalyst, followed by the addition of thioethanol. The reaction mixture is then heated under reflux for several hours, and the product is obtained after purification by column chromatography.

Scientific Research Applications

2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol has shown promising results in various scientific research applications. It has been studied for its potential as an antipsychotic and anxiolytic agent, as well as for its anti-inflammatory and antioxidant properties. Moreover, this compound has been investigated for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-bromophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2OS/c14-12-3-1-11(2-4-12)13(18)16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPORXIEYXSVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=S)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(4-Bromophenyl)carbonothioyl]-1-piperazinyl}ethanol

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